Ethyl 4-fluoro-3-methyl-5-nitrobenzoate

Catalog No.
S14214201
CAS No.
M.F
C10H10FNO4
M. Wt
227.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-fluoro-3-methyl-5-nitrobenzoate

Product Name

Ethyl 4-fluoro-3-methyl-5-nitrobenzoate

IUPAC Name

ethyl 4-fluoro-3-methyl-5-nitrobenzoate

Molecular Formula

C10H10FNO4

Molecular Weight

227.19 g/mol

InChI

InChI=1S/C10H10FNO4/c1-3-16-10(13)7-4-6(2)9(11)8(5-7)12(14)15/h4-5H,3H2,1-2H3

InChI Key

JGIVBCPOCNRYMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)F)[N+](=O)[O-]

Ethyl 4-fluoro-3-methyl-5-nitrobenzoate is an organic compound characterized by the presence of a benzoate structure, which includes a fluoro group, a methyl group, and a nitro group on the aromatic ring. Its molecular formula is C10H10FNO4C_{10}H_{10}FNO_4, and it has a molecular weight of approximately 227.19 g/mol. The unique combination of functional groups in this compound contributes to its reactivity and potential applications in various fields, particularly in pharmaceuticals and agrochemicals.

, including:

  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or tin(II) chloride.
  • Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

These reactions allow for the synthesis of various derivatives that may exhibit different biological activities or chemical properties.

The synthesis of ethyl 4-fluoro-3-methyl-5-nitrobenzoate typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-fluoro-3-methylbenzoic acid.
  • Esterification: The carboxylic acid is reacted with ethanol in the presence of a catalyst (such as sulfuric acid) to form the ethyl ester.
  • Nitration: The resulting ethyl 4-fluoro-3-methylbenzoate can then be nitrated using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.

Optimizing reaction conditions such as temperature, time, and reagent concentrations is crucial for achieving high yields and purity in industrial settings.

Ethyl 4-fluoro-3-methyl-5-nitrobenzoate has potential applications in:

  • Pharmaceuticals: Due to its unique chemical structure, it may serve as a precursor for the synthesis of biologically active compounds.
  • Agrochemicals: Its reactive functional groups make it suitable for developing pesticides or herbicides.
  • Material Science: The compound's properties may be exploited in creating specialized materials or coatings.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with ethyl 4-fluoro-3-methyl-5-nitrobenzoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl 4-fluoro-2-methyl-5-nitrobenzoateC10H10FNO4C_{10}H_{10}FNO_4Similar structure; different methyl position
Methyl 4-fluoro-2-methyl-5-nitrobenzoateC10H10FNO4C_{10}H_{10}FNO_4Methyl instead of ethyl; similar reactivity
4-Fluoro-3-methylbenzoic acidC9H8FNO2C_{9}H_{8}FNO_2Lacks ester functionality; used in similar syntheses

Uniqueness

Ethyl 4-fluoro-3-methyl-5-nitrobenzoate stands out due to its specific combination of electron-withdrawing (nitro and fluoro) and electron-donating (methyl) groups, providing a distinct reactivity profile valuable for synthetic applications. Its potential versatility in creating derivatives makes it an interesting compound for further study in organic chemistry and related fields.

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Exact Mass

227.05938596 g/mol

Monoisotopic Mass

227.05938596 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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